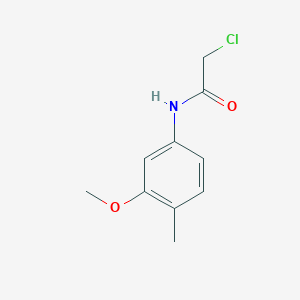
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide, also known as CMMA, is a chemical compound that has garnered significant interest in scientific research due to its potential biological and medicinal applications. CMMA is a member of the acetamide class of compounds and is characterized by its chloro and methoxy functional groups, which give it unique chemical properties.
Applications De Recherche Scientifique
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is not fully understood, but studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce DNA damage and inhibit DNA repair, which may contribute to its anticancer activity. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. However, one limitation of using 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. One area of interest is in the development of new anticancer drugs based on the structure of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. Another area of research is in the development of new antibiotics based on the antimicrobial activity of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide and its potential therapeutic applications.
In conclusion, 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is a promising chemical compound with potential biological and medicinal applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide in the development of new drugs and antibiotics.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide involves the reaction of 3-methoxy-4-methylphenol with thionyl chloride to form 3-methoxy-4-methylphenyl chloroformate. This intermediate is then reacted with acetamide to form 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. The reaction yields a white crystalline solid, which can be purified through recrystallization.
Propriétés
IUPAC Name |
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-8(5-9(7)14-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWPZZUBPYVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)


![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)